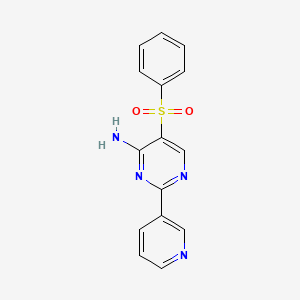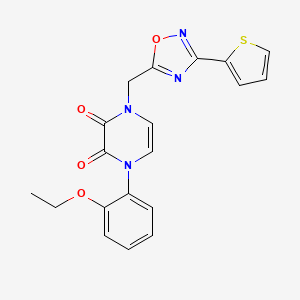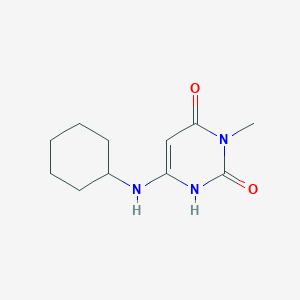
Nalmefene methiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalmefene methiodide is a derivative of nalmefene, an opioid receptor antagonist. Nalmefene itself is used primarily in the treatment of alcohol dependence and opioid overdose. This compound, like its parent compound, is designed to interact with opioid receptors, but it has unique properties that make it of interest in various scientific research fields.
Mécanisme D'action
Target of Action
Nalmefene methiodide, also known as (4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;iodomethane, primarily targets the mu (μ)-opioid and delta (δ)-opioid receptors where it acts as an antagonist. It also acts as a partial agonist at the kappa (κ)-opioid receptor .
Mode of Action
This compound interacts with its targets by binding to the opioid receptors, thereby preventing or reversing the effects of opioids. This includes effects such as respiratory depression, sedation, and hypotension . It’s worth noting that this compound has a higher affinity for opioid receptors and a longer duration of action than naloxone .
Biochemical Pathways
This compound affects the toll-like receptor 4 (TLR4) signaling pathway . Acting as an antagonist, it inhibits this pathway, which plays a crucial role in innate immunity. This action effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation .
Pharmacokinetics
This compound is a high-clearance drug with a relatively large volume of distribution . It exhibits dose-proportional pharmacokinetics following intravenous administration . The prolonged duration of action of this compound surpasses most opioids, making it a suitable antidote for acute opioid overdose .
Result of Action
The primary result of this compound’s action is the reversal of opioid intoxication. It effectively manages known or suspected opioid overdose by completely or partially reversing opioid drug effects, including respiratory depression induced by either natural or synthetic opioids . It also reduces alcohol consumption in adults with alcohol dependence .
Action Environment
The effectiveness of this compound can be influenced by the clinical environment of synthetic opioid overdoses . It’s important to note that this compound is untested in the current clinical environment of synthetic opioid overdoses and has the potential to cause harm via prolonged withdrawal . Therefore, additional clinical studies are recommended before this compound is recommended as a primary opioid antidote .
Analyse Biochimique
Biochemical Properties
Nalmefene methiodide interacts with various enzymes and proteins. It binds to the hydrophobic cavity of myeloid differentiation protein 2 (MD-2) and behaves similarly, which is primarily driven by hydrophobic interactions . It also acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors and a partial agonist at the kappa (κ)-opioid receptor .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It effectively reduces the injury of lung ischemia–reperfusion and prevents neuroinflammation . It also acts as the innate immune protein toll-like receptor 4 (TLR4) antagonist .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to the hydrophobic cavity of myeloid differentiation protein 2 (MD-2) and behaves similarly, which is primarily driven by hydrophobic interactions . The inhibition activity and the calculated binding free energies show that no enantioselectivity was observed during the interaction of this compound with MD-2 as well as the inhibition of TLR4 signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nalmefene methiodide typically involves the methylation of nalmefene. This process can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone or acetonitrile at room temperature. The product is then purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving industrial-scale chromatography or crystallization techniques to ensure the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Nalmefene methiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nalmefene N-oxide.
Reduction: Reduction reactions can convert this compound back to nalmefene.
Substitution: It can undergo nucleophilic substitution reactions where the methiodide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or cyanides can be used under mild conditions.
Major Products
Oxidation: Nalmefene N-oxide.
Reduction: Nalmefene.
Substitution: Various substituted nalmefene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nalmefene methiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in treating opioid addiction and alcohol dependence.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nalmefene: The parent compound, used for similar therapeutic purposes.
Naltrexone: Another opioid antagonist with a similar structure and function.
Naloxone: A shorter-acting opioid antagonist used primarily for acute opioid overdose.
Uniqueness
Nalmefene methiodide is unique due to its methiodide group, which can influence its pharmacokinetics and pharmacodynamics. This modification can result in different absorption, distribution, metabolism, and excretion profiles compared to nalmefene, naltrexone, and naloxone. Additionally, the methiodide group can affect the compound’s ability to cross the blood-brain barrier, potentially altering its efficacy and safety profile.
Propriétés
Numéro CAS |
136440-71-6 |
|---|---|
Formule moléculaire |
C22H28INO3 |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-3-methyl-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-4a,9-diol;iodide |
InChI |
InChI=1S/C22H27NO3.HI/c1-13-7-8-22(25)17-11-15-5-6-16(24)19-18(15)21(22,20(13)26-19)9-10-23(17,2)12-14-3-4-14;/h5-6,14,17,20,25H,1,3-4,7-12H2,2H3;1H/t17-,20+,21+,22-,23?;/m1./s1 |
Clé InChI |
TYVHPUCHIBHVEV-ZTKPOCDQSA-N |
SMILES |
CI.C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O |
SMILES isomérique |
C[N+]1(CC[C@]23[C@@H]4C(=C)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
SMILES canonique |
C[N+]1(CCC23C4C(=C)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[I-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(3-methoxyphenyl)ethyl]-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2756023.png)
![(3E)-1-benzyl-3-{[(3,4-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2756024.png)

![1-(2-methoxyphenyl)-5-methyl-N-[5-(propylsulfanyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2756026.png)
![Methyl 2-acetamido-6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2756030.png)
![3-(4-methoxyphenyl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2756032.png)
![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)
![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)


![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2756040.png)
![2,2-Difluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2756041.png)
